1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone
Description
1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone is a piperazine-containing compound characterized by a phenylacetone core linked to a 4-nitrophenyl-substituted piperazine moiety. Its molecular formula is C₁₈H₁₈N₃O₃, with a molecular weight of 315.35 g/mol. The compound features a ketone group at the ethanone position and a nitro group on the para position of the phenyl ring attached to piperazine. NMR data (¹H and ¹³C) for this compound have been reported, confirming its structural integrity .
Properties
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(14-15-4-2-1-3-5-15)20-12-10-19(11-13-20)16-6-8-17(9-7-16)21(23)24/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKFHYPVABOYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328577 | |
| Record name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
346723-57-7 | |
| Record name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone typically involves the reaction of 4-nitrophenylpiperazine with 2-phenylethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of piperazine derivatives, including those related to 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone. Research indicates that piperazine compounds exhibit significant activity against various bacterial strains, making them promising candidates for developing new antibiotics .
Antidepressant and Anxiolytic Effects
Piperazine derivatives are often explored for their potential antidepressant and anxiolytic effects. The structural similarity of this compound to known psychoactive compounds suggests it may influence serotonin and dopamine pathways, potentially leading to mood-enhancing effects .
Antifungal Properties
The compound has also been noted for its antifungal activity, particularly in the synthesis of antifungal agents like ketoconazole. This application underscores the versatility of piperazine derivatives in addressing fungal infections .
Synthesis and Derivative Development
The synthesis of this compound typically involves condensation reactions between piperazine derivatives and phenolic compounds. This synthetic approach allows for the modification of the piperazine ring to enhance bioactivity and optimize pharmacokinetic properties.
Table 1: Synthesis Overview
| Step | Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|---|
| 1 | Condensation | Piperazine + 4-Nitrobenzaldehyde | Reflux in methanol | Intermediate |
| 2 | Acetylation | Intermediate + Acetic Anhydride | Room temperature | This compound |
Case Study 1: Antimicrobial Efficacy
In a study by Savaliya et al., various piperazine derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperazine structure significantly enhanced antimicrobial activity, suggesting that similar approaches could be applied to this compound .
Case Study 2: Psychoactive Potential
Research conducted by Choudhary et al. explored the psychoactive effects of piperazine derivatives in animal models. The findings indicated that specific substitutions on the piperazine ring led to significant anxiolytic effects, paving the way for further investigation into compounds like this compound as potential therapeutic agents for anxiety disorders .
Mechanism of Action
The mechanism of action of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-ethanone derivatives, which are often explored for their pharmacological properties. Below is a comparative analysis with structurally related analogs:
Structural Modifications and Physicochemical Properties
Pharmacological and Functional Insights
- Antiparasitic Activity: The target compound shares structural similarities with 13f (), which inhibits trypanothione reductase in Trypanosoma brucei . Another analog, UDO (a pyridine-based derivative), targets Trypanosoma cruzi via CYP51 enzyme inhibition .
- Antiproliferative Potential: Derivatives like 7n () exhibit activity against solid tumors, suggesting the piperazine-sulfonyl-tetrazole motif enhances cytotoxicity .
- Receptor Targeting: Compounds such as QD10 demonstrate dual histamine H3 receptor binding and antioxidant effects, highlighting the versatility of piperazine-ethanone scaffolds .
Key Structural Trends
Heterocyclic Additions : Incorporation of tetrazole (7n) or quinazoline (13f) rings increases molecular polarity and bioactivity .
Substituent Flexibility : Alkyl chains (e.g., propyl in QD10) or sulfonyl groups (e.g., 7n) modulate solubility and pharmacokinetics .
Biological Activity
1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Its structure includes a piperazine moiety, which is known for interacting with various biological targets, making it a potential candidate for drug development. This article details the compound's biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C17H18N2O3, with a molecular weight of approximately 298.34 g/mol. The compound features a nitrophenyl group attached to a piperazine ring and a phenylethanone moiety, which may enhance its biological activity compared to similar compounds.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential as an antibacterial agent, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
- Neuroactive Effects : Piperazine derivatives are often explored for their neuroactive properties, indicating potential applications in treating neurological disorders.
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, affecting physiological functions like pH balance and melanin synthesis .
- Receptor Interaction : The piperazine moiety allows for interaction with various receptors in the body, potentially modulating neurotransmitter systems and influencing behavior.
- Cytotoxicity Pathways : Studies indicate that this compound may induce apoptosis in cancer cells through various signaling pathways.
Case Studies and Experimental Data
- Antitumor Activity : A study conducted on several human cancer cell lines demonstrated that compounds structurally related to this compound exhibited growth inhibition. For instance, modifications to the phenylacetamide moiety enhanced cytotoxicity against pancreatic cancer cell lines .
- Antimicrobial Efficacy : In vitro tests revealed that the compound displayed significant antibacterial activity against MRSA strains, suggesting its potential as a therapeutic agent in treating resistant infections .
- Neuropharmacological Effects : Investigations into the neuroactive properties of piperazine derivatives indicated that they could modulate neurotransmitter levels, which may be beneficial in treating conditions like depression and anxiety .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenylethanone, and what reaction conditions maximize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-nitrophenylpiperazine with phenacyl bromide in the presence of a base like triethylamine under anhydrous conditions (e.g., dry THF or DCM) at 0–25°C may yield the target compound. Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane gradient) . Reduction of nitro intermediates (e.g., using SnCl₂ in HCl) may also be employed to modify substituents .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze and NMR spectra to confirm the presence of the piperazine ring (δ ~2.5–3.5 ppm for N–CH₂), aromatic protons (δ ~6.8–8.3 ppm), and the ketone carbonyl (δ ~200–210 ppm in ).
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles (e.g., C=O bond ~1.21 Å, piperazine chair conformation) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₈N₃O₃: 324.13) .
Advanced Research Questions
Q. What strategies are recommended for evaluating the compound’s pharmacological activity against serotonin or dopamine receptors?
- Methodological Answer :
- In vitro assays : Use radioligand binding assays (e.g., -spiperone for dopamine D₂/D₃ receptors or -ketanserin for 5-HT₂A receptors) to measure IC₅₀ values. Include positive controls (e.g., clozapine) and validate with dose-response curves .
- Functional assays : Employ cAMP accumulation or calcium flux assays in transfected HEK293 cells expressing target receptors to assess agonism/antagonism .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, ligand concentrations). Standardize protocols by:
- Validating receptor expression levels (Western blot or flow cytometry).
- Replicating experiments under identical buffer conditions (pH, ionic strength).
- Performing meta-analyses of published data to identify outliers or confounding variables .
Q. What environmental fate studies are applicable to assess ecological risks of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Abiotic degradation : Conduct hydrolysis/photolysis studies under simulated environmental conditions (pH 4–9, UV light). Quantify degradation products via LC-MS.
- Biotic degradation : Use OECD 301B (ready biodegradability) tests with activated sludge.
- Bioaccumulation : Calculate log (e.g., using HPLC-derived retention times) to predict lipid solubility .
Q. How can analytical methods for quantifying this compound in biological matrices be validated?
- Methodological Answer :
- Chromatography : Optimize HPLC (C18 column, acetonitrile/water mobile phase) or UPLC-MS/MS for sensitivity.
- Validation parameters : Determine linearity (R² ≥0.99), LOD/LOQ (e.g., 0.1 ng/mL), intra-/inter-day precision (<15% RSD), and recovery (>85%) using spiked plasma/tissue homogenates .
Q. What computational approaches predict the compound’s metabolic pathways and potential toxicity?
- Methodological Answer :
- In silico tools : Use SWISSADME or ADMET Predictor™ to identify CYP450-mediated oxidation sites (e.g., piperazine N-demethylation).
- Docking studies : Model interactions with CYP3A4 (PDB ID: 5VBU) using AutoDock Vina to predict metabolite formation .
- Toxicity prediction : Apply ProTox-II for hepatotoxicity or mutagenicity alerts .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
